Boc-Phe-OSu

Catalog No.
S794518
CAS No.
3674-06-4
M.F
C18H22N2O6
M. Wt
362,38 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe-OSu

CAS Number

3674-06-4

Product Name

Boc-Phe-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

Molecular Formula

C18H22N2O6

Molecular Weight

362,38 g/mole

InChI

InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m0/s1

InChI Key

NHUCANAMPJGMQL-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Phe-OSu;3674-06-4;Boc-L-phenylalanineN-hydroxysuccinimideester;2,5-dioxopyrrolidin-1-yln-(tert-butoxycarbonyl)-l-phenylalaninate;EINECS222-939-7;AmbotzBAA5880;AC1Q6LKK;N-Boc-Phe-(Succinimidyl)OH;15481_ALDRICH;SCHEMBL1032021;15481_FLUKA;MolPort-003-926-814;NHUCANAMPJGMQL-ZDUSSCGKSA-N;AC1L3264;ZINC2384958;4662AB;AR-1D4515;AM82169;VA50211;AK-81147;AM001816;KB-48353;ST2412709;FT-0634953;K-0058

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O

Peptide Synthesis:

Boc-Phe-OSu is a key building block in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique to create peptides, which are chains of amino acids. Boc-Phe-OSu, with its "Boc" protecting group on the N-terminus and the reactive N-hydroxysuccinimide (NHS) ester on the C-terminus, allows for efficient and selective coupling with other amino acid derivatives during peptide chain elongation []. This property makes it a crucial tool for researchers studying protein function, structure, and interactions, as well as for developing novel therapeutic peptides [].

Drug Discovery and Development:

Boc-Phe-OSu plays a role in drug discovery and development by facilitating the creation of peptide-based drugs and drug conjugates []. The NHS ester group of Boc-Phe-OSu enables its conjugation to various molecules, including small molecule drugs and nanoparticles, creating novel drug delivery systems. These systems can potentially improve drug efficacy and target specific cells or tissues [].

Protein Chemistry:

Boc-Phe-OSu finds applications in protein chemistry research. It can be used to modify existing proteins by attaching them to specific amino acid residues via the NHS ester group. This technique, known as protein labeling, allows researchers to study protein-protein interactions, protein localization within cells, and protein activity [].

Boc-Phe-OSu, or N-tert-butyloxycarbonyl-L-phenylalanine succinimidyl ester, is a synthetic compound widely utilized in peptide synthesis. It features a tert-butyloxycarbonyl (Boc) group that protects the amino group of the L-phenylalanine residue, while the succinimidyl ester (OSu) group activates the carboxylic acid for coupling reactions. This compound is recognized for its role as a versatile building block in the formation of peptides, particularly in solid-phase peptide synthesis techniques.

The molecular formula of Boc-Phe-OSu is C₁₈H₂₂N₂O₆, with a molecular weight of approximately 362.38 g/mol. Its structure includes a phenyl ring, which contributes to its unique properties and reactivity in peptide synthesis.

Boc-Phe-OSu does not have a direct mechanism of action in biological systems. Its primary function is as a reagent in peptide synthesis. The activated ester group facilitates the formation of amide bonds with the N-terminal amine of another peptide, allowing for the controlled addition of L-phenylalanine during peptide chain construction [].

Boc-Phe-OSu can pose some safety concerns:

  • Mild irritant: It might cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].
  • Potential allergen: The Boc protecting group has been linked to allergic reactions in some individuals [].

Precautions should be taken when handling Boc-Phe-OSu, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Boc-Phe-OSu primarily acts as a coupling reagent in peptide synthesis. The general reaction can be represented as follows:

Boc Phe OSu+H2NRBoc Phe NH R+NHS\text{Boc Phe OSu}+\text{H}_2\text{NR}\rightarrow \text{Boc Phe NH R}+\text{NHS}

In this equation, H₂NR represents another amino acid or amine, and NHS is N-hydroxysuccinimide, a byproduct of the reaction. The Boc group protects the amine during the reaction, allowing for selective coupling without unwanted side reactions.

The synthesis of Boc-Phe-OSu can be accomplished through several methods, typically involving the protection of L-phenylalanine followed by the formation of the succinimidyl ester. A common synthetic route includes:

  • Protection of L-Phenylalanine: The amino group is protected using di-tert-butyl dicarbonate.
  • Formation of Succinimidyl Ester: The protected amino acid is reacted with N-hydroxysuccinimide in the presence of coupling agents like carbodiimides.

This multi-step process ensures high yields and purity of Boc-Phe-OSu suitable for use in peptide synthesis .

Boc-Phe-OSu finds extensive applications in various fields:

  • Peptide Synthesis: It is primarily used in solid-phase peptide synthesis to create peptides with specific sequences.
  • Protein Chemistry: Researchers utilize it to modify proteins by attaching specific amino acid residues, aiding studies on protein interactions and functions.
  • Drug Development: The compound facilitates the creation of peptide-based drugs and drug conjugates, enhancing drug delivery systems .

While Boc-Phe-OSu does not have direct biological interactions, it enables studies on protein-protein interactions and cellular localization when incorporated into peptides. The peptides synthesized using Boc-Phe-OSu can be employed to investigate various biological processes and mechanisms within cells.

Boc-Phe-OSu is part of a class of compounds used in peptide chemistry. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
Boc-Lys-OHContains lysine with a Boc protecting groupUsed for synthesizing peptides with basic residues
Fmoc-Phe-OHFmoc protecting group instead of BocMore commonly used in Fmoc-based peptide synthesis
Z-Phe-OHBenzyloxycarbonyl protecting groupOften used for sensitive reactions where Boc may not be suitable

Boc-Phe-OSu's uniqueness lies in its specific reactivity profile due to the combination of the Boc protection and the reactive NHS ester. This allows for efficient coupling reactions that are crucial in synthesizing complex peptides with controlled sequences .

Boc-Phe-OSu is systematically named according to IUPAC guidelines as (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate. This nomenclature reflects its dual functional groups: the Boc-protected amine and the NHS-activated carboxylate. The compound’s molecular formula, C₁₈H₂₂N₂O₆, corresponds to a molecular weight of 362.38 g/mol.

Key Identifiers and Synonyms

Boc-Phe-OSu is recognized under multiple synonyms, including N-tert-butyloxycarbonyl-L-phenylalanine succinimidyl ester and Boc-L-phenylalanine NHS ester. Its CAS registry number, 3674-06-4, and European Community (EC) number, 222-939-7, are widely used in regulatory and commercial contexts. Additional identifiers include the DSSTox Substance ID (DTXSID80190195) and Wikidata entry (Q72503980), which standardize its classification in chemical databases.

PropertyValueSource
CAS Registry Number3674-06-4
Molecular FormulaC₁₈H₂₂N₂O₆
IUPAC Name(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
SMILESCC(C)(C)OC(=O)NC@@HC(=O)ON2C(=O)CCC2=O
Optical Rotation (α)-51 ± 1° (c=1 in DMF)

The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon of phenylalanine, ensuring compatibility with biological systems. Its crystalline form is typically white to off-white, with solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Historical Development in Peptide Synthesis Reagents

The development of Boc-Phe-OSu is intertwined with the evolution of peptide synthesis methodologies. In 1963, R. Bruce Merrifield revolutionized the field by introducing solid-phase peptide synthesis (SPPS), which relied on the Boc group for temporary α-amino protection. The Boc strategy, utilizing acid-labile protection and benzyl-based side-chain groups, dominated SPPS until the 1980s. Concurrently, the advent of NHS esters in 1963 by Anderson et al. provided a stable, water-compatible activating group for carboxylates, addressing limitations of earlier aryl esters.

Boc-Phe-OSu emerged as a hybrid reagent, combining the Boc group’s orthogonal protection with the NHS ester’s reactivity. This synergy enabled efficient segment condensation and minimal racemization, critical for synthesizing long peptides. For example, the synthesis of ribonuclease A (124 amino acids) in 1969 demonstrated the utility of Boc chemistry in constructing biologically active proteins. The compound’s commercial availability by the 1980s further propelled its adoption in pharmaceutical research, particularly for prodrug design and targeted therapies.

Structural Features: Boc Protection Group and N-Hydroxysuccinimide Ester Functionality

Boc Protection Group

The tert-butyloxycarbonyl (Boc) group, (CH₃)₃COC(O)-, is an acid-labile protecting group introduced via di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Its stability toward nucleophiles and bases allows selective deprotection using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leaving other protecting groups intact. In Boc-Phe-OSu, the Boc group prevents undesired side reactions at the α-amino group during peptide elongation, ensuring regioselective coupling.

N-Hydroxysuccinimide Ester

The NHS ester moiety, derived from N-hydroxysuccinimide, activates the carboxyl group of phenylalanine as a reactive acylating agent. Upon reaction with amines, it forms stable amide bonds while releasing the water-soluble NHS byproduct, simplifying purification. This functionality is critical in bioconjugation, enabling the covalent attachment of peptides to polymers, surfaces, or biomolecules.

Stereochemical and Conformational Properties

Boc-Phe-OSu’s (S)-configuration at the α-carbon mirrors natural L-amino acids, ensuring compatibility with enzymatic systems and minimizing immunogenicity in therapeutic applications. The succinimidyl ester adopts a planar conformation, optimizing electrophilicity for nucleophilic attack. Computational studies predict a collision cross-section (CCS) of 182.7 Ų for the [M+H]+ adduct, reflecting its compact structure in the gas phase.

Structural Highlights

  • Boc Group: Acid-labile, introduced via Boc₂O, removed with TFA/HCl.
  • NHS Ester: Forms amides under mild conditions, releases NHS (byproduct).
  • Stereochemistry: (S)-configuration ensures biological activity.

Synthetic Routes for Boc-Phe-OSu Preparation

Carbodiimide-Mediated Coupling with N-Hydroxysuccinimide

The synthesis of N-tert-butyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Boc-Phe-OSu) through carbodiimide-mediated coupling represents the most widely employed synthetic methodology in both academic and industrial settings [2] [5]. This approach utilizes the activation of the carboxylic acid functionality of Boc-protected phenylalanine through the formation of an intermediate O-acylisourea ester, which subsequently reacts with N-hydroxysuccinimide to generate the stable succinimidyl ester [5] [28].

The mechanism proceeds through a multi-step process where dicyclohexylcarbodiimide (DCC) initially acts as a base to deprotonate the carboxylic acid group of Boc-phenylalanine [30]. The resulting carboxylate nucleophile attacks the electrophilic carbon of the carbodiimide, forming an O-acylisourea intermediate [28] [30]. N-hydroxysuccinimide then displaces the dicyclohexylurea moiety through nucleophilic substitution, yielding the desired NHS ester product [5] [34].

The standard synthetic protocol involves dissolving Boc-phenylalanine in anhydrous dimethylformamide or dichloromethane, followed by the addition of equimolar amounts of dicyclohexylcarbodiimide and N-hydroxysuccinimide [2] . The reaction typically proceeds at low temperatures (0-10°C) to minimize side reactions and ensure high selectivity [7]. Triethylamine is often employed as an additional base to facilitate the coupling reaction and neutralize the acidic N-hydroxysuccinimide byproduct [7] [16].

Alternative carbodiimide reagents have been investigated for this transformation, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and diisopropylcarbodiimide (DIC) [2] . The choice of carbodiimide significantly influences reaction efficiency and product purity, with dicyclohexylcarbodiimide generally providing superior yields due to its optimal reactivity profile and the ease of removing the resulting dicyclohexylurea precipitate [28] [35].

Reaction conditions require careful optimization to achieve maximum conversion while minimizing racemization [17] [44]. The pH must be maintained between 7.2 and 9.0 to ensure optimal N-hydroxysuccinimide reactivity while preventing hydrolysis of the formed ester [16] [34]. Temperature control is critical, as elevated temperatures can lead to increased side product formation and reduced enantiomeric purity [17].

The formation of Boc-Phe-OSu proceeds with excellent yields typically ranging from 85-95% when optimal conditions are employed [2] [4]. The reaction is generally complete within 2-24 hours, depending on the specific reaction conditions and scale [2] [13]. Purification is achieved through precipitation of the dicyclohexylurea byproduct followed by crystallization or column chromatography [2] .

Industrial-Scale Production Protocols

Industrial-scale production of Boc-Phe-OSu requires specialized protocols that address the unique challenges associated with large-scale synthesis while maintaining product quality and economic viability [9] [11]. Commercial manufacturers have developed optimized processes that emphasize efficiency, scalability, and consistent product specifications [9] [10].

The industrial synthesis typically employs automated peptide synthesizers and large-scale reactors specifically designed to handle the reagents and solvents required for N-hydroxysuccinimide ester formation [11]. These systems incorporate precise temperature control, efficient mixing, and automated addition of reagents to ensure reproducible results across different production batches [11].

Solvent selection becomes particularly important at industrial scale, with dimethylformamide and dichloromethane being the preferred choices due to their excellent solvation properties and compatibility with the reaction components [11]. The use of anhydrous conditions is strictly maintained through the implementation of molecular sieves and inert atmosphere protocols to prevent hydrolysis of the sensitive N-hydroxysuccinimide ester product [11] [36].

Quality control measures in industrial production include rigorous monitoring of reaction progress through high-performance liquid chromatography analysis and systematic sampling at predetermined intervals [10] [19]. The reaction conditions are optimized to maximize yield while minimizing impurities, with typical industrial yields exceeding 90% for high-quality batches [9] [10].

Purification protocols at industrial scale involve sophisticated separation techniques including large-scale crystallization, filtration systems for dicyclohexylurea removal, and automated chromatographic purification when necessary [9] [11]. The final product undergoes comprehensive analytical testing to ensure compliance with pharmaceutical-grade specifications [10] [19].

Scale-up considerations include heat transfer optimization, efficient stirring systems, and waste management protocols for the handling of organic solvents and chemical byproducts [9] [11]. The industrial process typically incorporates recycling of solvents and recovery of valuable starting materials to enhance economic efficiency [9] [11].

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Boc-Phe-OSu through detailed analysis of both proton and carbon-13 chemical environments [14] [15]. The NMR spectral data serve as definitive confirmation of successful synthesis and provide quantitative information regarding product purity and structural integrity [14] [15].

Proton NMR analysis reveals characteristic signals that confirm the presence of the tert-butyloxycarbonyl protecting group, the phenylalanine aromatic system, and the N-hydroxysuccinimide moiety [14]. The aromatic protons of the phenylalanine residue appear as a complex multiplet between 7.26-7.12 ppm, displaying the expected coupling patterns for a mono-substituted benzene ring [14]. The alpha-hydrogen of the phenylalanine residue typically resonates around 4.55-4.45 ppm as a multiplet due to coupling with the adjacent methylene protons [14].

The tert-butyl group of the Boc protecting group produces a characteristic singlet at approximately 1.43 ppm, integrating for nine protons [14] [15]. This signal serves as a reliable indicator of the intact protecting group and can be used for quantitative analysis of the compound [14]. The methylene protons of the phenylalanine side chain appear as a doublet of doublets around 3.00 ppm due to diastereotopic splitting and coupling with the alpha-hydrogen [14].

The N-hydroxysuccinimide portion contributes distinctive signals in the proton NMR spectrum, with the succinimide methylene protons appearing as a characteristic multiplet around 2.8-2.9 ppm [39] [40]. These signals are particularly diagnostic for confirming the presence of the activated ester functionality [39].

Carbon-13 NMR spectroscopy provides complementary structural information with the carbonyl carbons appearing in the characteristic downfield region [14] [15]. The ester carbonyl carbon typically resonates around 171-173 ppm, while the carbamate carbonyl of the Boc group appears near 155 ppm [14]. The aromatic carbons of the phenylalanine residue produce signals between 127-137 ppm, with the quaternary carbon appearing most downfield [14] [15].

The tert-butyl carbon atoms of the Boc group generate distinctive signals, with the quaternary carbon appearing around 80 ppm and the methyl carbons around 28 ppm [14] [15]. The N-hydroxysuccinimide carbons contribute signals in the range of 25-170 ppm, with the carbonyl carbons appearing most downfield [39].

Advanced NMR techniques including two-dimensional correlation spectroscopy can provide additional structural confirmation and aid in complete signal assignment [14] [15]. These methods are particularly valuable for resolving overlapping signals and confirming connectivity patterns within the molecule [14].

High-Performance Liquid Chromatography (HPLC) Purity Assessment

High-performance liquid chromatography represents the gold standard analytical technique for purity assessment of Boc-Phe-OSu, providing quantitative determination of the target compound along with identification and quantification of related impurities [10] [19] [20]. The HPLC methodology enables precise quality control during synthesis and storage, ensuring compliance with pharmaceutical specifications [19] [22].

Reversed-phase HPLC conditions typically employ C18 stationary phases with gradient elution systems incorporating acetonitrile and aqueous buffer components [19] [21]. The mobile phase composition is optimized to achieve baseline separation of Boc-Phe-OSu from potential synthetic impurities, degradation products, and residual starting materials [19] [20]. Buffer systems commonly utilize phosphate or ammonium acetate at physiological pH to maintain analyte stability during analysis [19] [21].

The detection wavelength is typically set at 220 nm to maximize sensitivity for the N-hydroxysuccinimide chromophore while providing adequate response for related compounds [22] [40]. Alternative detection wavelengths including 254 nm and 280 nm may be employed for specific analytical requirements or when analyzing samples containing aromatic impurities [19] [22].

Purity specifications for pharmaceutical-grade Boc-Phe-OSu typically require minimum purity levels of 98.0% as determined by HPLC analysis [10] [19]. The analytical method must demonstrate adequate resolution between the main peak and all potential impurities, with resolution factors exceeding 1.5 for critical separations [19] [22].

Method validation parameters include linearity, accuracy, precision, specificity, and robustness according to International Conference on Harmonisation guidelines [19] [24]. Linearity is typically demonstrated across a concentration range of 50-150% of the target concentration, with correlation coefficients exceeding 0.999 [19] [24]. Precision studies encompass both repeatability and intermediate precision, with relative standard deviations typically below 2.0% for purity determinations [19] [24].

Stability-indicating methods are essential for monitoring potential degradation during storage, with particular attention to hydrolysis products and racemization [20] [22]. The analytical method must be capable of detecting and quantifying N-hydroxysuccinimide as a hydrolysis product, which serves as an indicator of ester degradation [22] [40].

Specialized HPLC conditions have been developed for enantiomeric purity assessment using chiral stationary phases or chiral mobile phase additives [21]. These methods enable detection of racemization during synthesis or storage, which is critical for maintaining the stereochemical integrity of the L-phenylalanine residue [21].

Mass Spectrometric Validation

Mass spectrometric analysis provides definitive molecular weight confirmation and structural validation of Boc-Phe-OSu through accurate mass determination and fragmentation pattern analysis [24] [25] [26]. This analytical technique is particularly valuable for confirming successful synthesis and identifying potential structural modifications or degradation products [24] [27].

Electrospray ionization mass spectrometry (ESI-MS) is the preferred ionization technique for Boc-Phe-OSu analysis due to its compatibility with the compound's polarity and molecular weight characteristics [24] [25]. The molecular ion typically appears as the protonated species [M+H]+ at m/z 363.38, corresponding to the molecular formula C18H22N2O6 [6] [10]. Alternative ionization modes may produce sodium adducts [M+Na]+ or ammonium adducts [M+NH4]+ depending on the mobile phase composition and source conditions [24] [25].

High-resolution mass spectrometry enables accurate mass determination with sub-ppm mass accuracy, providing definitive confirmation of the molecular formula [24] [27]. Time-of-flight and Orbitrap mass analyzers are commonly employed for accurate mass measurements, with typical mass accuracy requirements below 5 ppm for reliable elemental composition assignment [24] [27].

Tandem mass spectrometry (MS/MS) experiments provide structural confirmation through characteristic fragmentation patterns [24] [25]. The loss of the tert-butyl group (57 Da) from the molecular ion produces a diagnostic fragment ion that confirms the presence of the Boc protecting group [24]. Additional fragmentation pathways include loss of the N-hydroxysuccinimide moiety (115 Da) and formation of characteristic phenylalanine-related fragments [24] [25].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) offers an alternative analytical approach, particularly useful for mixture analysis and degradation studies [25] [27]. This technique provides clean mass spectra with minimal fragmentation, enabling accurate molecular weight determination even in complex sample matrices [25] [27].

Quantitative mass spectrometric methods can be developed using isotopically labeled internal standards, providing enhanced accuracy and precision for purity determinations [24] [26]. These methods are particularly valuable when traditional HPLC approaches are insufficient or when simultaneous analysis of multiple related compounds is required [24] [26].

The mass spectrometric analysis protocol typically includes full scan analysis for molecular ion confirmation, product ion scanning for structural elucidation, and selected reaction monitoring for quantitative applications [24] [25]. Method validation encompasses standard parameters including linearity, precision, accuracy, and specificity, with particular attention to matrix effects and ionization suppression [24] [26].

Analytical ParameterHPLC MethodNMR AnalysisMass Spectrometry
Purity Determination≥98.0% area% [10] [19]Quantitative integration [14]Accurate mass confirmation [24]
Detection Limit0.1-1.0 mg/L [22] [40]0.1-1.0% [14]Sub-ppm accuracy [24] [27]
Analysis Time15-30 minutes [19] [22]30-60 minutes [14]5-15 minutes [24] [25]
Primary ApplicationRoutine quality control [19]Structural confirmation [14]Molecular weight validation [24]

XLogP3

2

Other CAS

3674-06-4

Dates

Modify: 2023-08-15

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